molecular formula C21H16O12 B12286696 Rhein 8-b-D-glucuronide

Rhein 8-b-D-glucuronide

Cat. No.: B12286696
M. Wt: 460.3 g/mol
InChI Key: PCIJYIRYSXMDQB-LHLDTALPSA-N
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Description

Rhein 8-b-D-glucuronide is a metabolite of rhein, an anthraquinone compound found in rhubarb. This compound is known for its various biological activities and is often studied for its potential therapeutic applications. This compound is particularly interesting due to its role in the metabolism and excretion of rhein in the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rhein 8-b-D-glucuronide typically involves the glucuronidation of rhein. This process can be achieved using glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to rhein. The reaction conditions often include a suitable buffer system, optimal pH, and temperature to ensure the activity of the enzyme .

Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes where genetically engineered microorganisms express the necessary enzymes for glucuronidation. Alternatively, chemical synthesis methods can be employed, although they may require more complex purification steps to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Rhein 8-b-D-glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a model compound to study glucuronidation reactions and enzyme kinetics.

Biology:

  • Investigated for its role in the metabolism of rhein and its impact on cellular processes.

Medicine:

Industry:

Mechanism of Action

Rhein 8-b-D-glucuronide exerts its effects primarily through its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in inflammation and cancer progression. The compound can also modulate cellular signaling pathways, leading to changes in gene expression and cellular behavior .

Comparison with Similar Compounds

  • Rhein 8-O-β-D-glucopyranoside
  • Emodin 8-glucuronide
  • Aloe-emodin 8-glucuronide

Comparison: Rhein 8-b-D-glucuronide is unique due to its specific glucuronidation pattern, which influences its biological activity and metabolic stability. Compared to similar compounds, it may exhibit different pharmacokinetics and therapeutic potentials .

Properties

Molecular Formula

C21H16O12

Molecular Weight

460.3 g/mol

IUPAC Name

(3S,4S,5S,6S)-6-(6-carboxy-8-hydroxy-9,10-dioxoanthracen-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H16O12/c22-9-5-6(19(28)29)4-8-11(9)14(24)12-7(13(8)23)2-1-3-10(12)32-21-17(27)15(25)16(26)18(33-21)20(30)31/h1-5,15-18,21-22,25-27H,(H,28,29)(H,30,31)/t15-,16-,17-,18?,21+/m0/s1

InChI Key

PCIJYIRYSXMDQB-LHLDTALPSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)O[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)O)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O

Origin of Product

United States

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